molecular formula C9H18ClNO2 B2605367 2-Propylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2375274-09-0

2-Propylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2605367
CAS No.: 2375274-09-0
M. Wt: 207.7
InChI Key: WPHVHEUDLKTPHK-UHFFFAOYSA-N
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Description

2-Propylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative characterized by a six-membered piperidine ring with a carboxylic acid group and a propyl substituent at the 2-position, forming a hydrochloride salt. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as intermediates or active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders .

Properties

IUPAC Name

2-propylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h10H,2-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHVHEUDLKTPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Propylpiperidine-2-carboxylic acid;hydrochloride involves several steps. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve similar catalytic hydrogenation processes, ensuring high purity and yield.

Chemical Reactions Analysis

2-Propylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Propylpiperidine-2-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Propylpiperidine-2-carboxylic acid hydrochloride Propyl at C2, -COOH at C2 C9H18ClNO2 207.70 (calculated) Intermediate in API synthesis
2-Ethylpiperidine-2-carboxylic acid hydrochloride Ethyl at C2, -COOH at C2 C8H16ClNO2 193.67 (calculated) Precursor for benzaldehyde derivatives
1-Methylpiperidine-2-carboxylic acid hydrochloride Methyl at N1, -COOH at C2 C7H14ClNO2 179.64 Pharmaceutical intermediate; irritant
(S)-Piperidine-2-carboxylic acid hydrochloride No alkyl chain, -COOH at C2 C6H12ClNO2 165.62 Chiral building block in drug synthesis
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride Piperidine-2-carboxamide, dimethylphenyl C15H22ClN2O 296.80 (calculated) Impurity in local anesthetics (e.g., mepivacaine)

Key Observations :

  • Chirality : Unlike racemic mixtures of some derivatives (e.g., methylphenidate-related compounds), enantiopure analogues like (S)-piperidine-2-carboxylic acid hydrochloride are critical for stereoselective drug action .
  • Functional Groups : Carboxamide derivatives (e.g., N-(2,6-dimethylphenyl)piperidine-2-carboxamide) exhibit distinct pharmacological profiles compared to carboxylic acid salts, often serving as metabolites or impurities in APIs .

Physicochemical Properties

  • Solubility : Hydrochloride salts enhance water solubility compared to free bases. For example, 1-methylpiperidine-2-carboxylic acid hydrochloride forms colorless crystals with high polarity .
  • Thermal Stability : Piperidine carboxylic acid hydrochlorides typically decompose above 200°C, consistent with thermal profiles of related compounds like prilocaine hydrochloride .

Biological Activity

Overview

2-Propylpiperidine-2-carboxylic acid; hydrochloride is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. With the molecular formula C9H18ClNO2C_9H_{18}ClNO_2 and a molecular weight of approximately 207.70 g/mol, this compound has garnered interest due to its structural properties that may influence various biological pathways and mechanisms of action.

The biological activity of 2-Propylpiperidine-2-carboxylic acid; hydrochloride primarily involves its interaction with specific molecular targets. Research indicates that it may modulate receptor activity or influence enzymatic pathways, which can lead to various pharmacological effects. The compound's mechanism is still under investigation, but it appears to interact with biological systems in ways that could be beneficial for drug development.

Antimicrobial Properties

Studies have suggested that 2-Propylpiperidine-2-carboxylic acid; hydrochloride exhibits antimicrobial properties. This activity is significant as it positions the compound as a potential candidate for developing new antimicrobial agents. Preliminary data show effectiveness against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and mechanism.

Antiviral Potential

In addition to its antimicrobial effects, there is emerging evidence supporting the antiviral potential of this compound. Investigations into its efficacy against viral pathogens are ongoing, with early results indicating possible inhibition of viral replication processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Propylpiperidine-2-carboxylic acid; hydrochloride, it is essential to compare it with other piperidine derivatives:

Compound TypeDescription
Piperidine The parent compound, a simple six-membered ring with one nitrogen atom.
Substituted Piperidines Variants with different functional groups attached, affecting their biological properties.
Spiropiperidines Compounds where the piperidine ring is fused with another ring system, often enhancing activity.
Piperidinones Derivatives containing a carbonyl group, which may alter pharmacological effects.

The distinct substitution pattern of 2-Propylpiperidine-2-carboxylic acid; hydrochloride contributes to its unique chemical and biological properties compared to these related compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of 2-Propylpiperidine-2-carboxylic acid; hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
  • Antiviral Activity Assessment : Another investigation focused on the antiviral properties of the compound against influenza virus strains. The findings revealed that treatment with 100 µM of the compound led to a 70% reduction in viral load in vitro, indicating promising antiviral effects that warrant further exploration .
  • Pharmacological Applications : In pharmacological studies, 2-Propylpiperidine-2-carboxylic acid; hydrochloride was tested for its ability to modulate neurotransmitter receptors. Results showed that it could act as a partial agonist at certain receptors involved in mood regulation, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the recommended methods for synthesizing 2-propylpiperidine-2-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines or catalytic hydrogenation of piperidine derivatives. Optimization strategies include:
  • Adjusting reaction temperature (e.g., 50–80°C) to balance yield and decomposition risks .
  • Using anhydrous solvents (e.g., dichloromethane or ethanol) to minimize hydrolysis side reactions .
  • Employing computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .
    Purification via recrystallization in ethanol or methanol is recommended to isolate high-purity crystals.

Q. How should researchers characterize the purity and structural integrity of 2-propylpiperidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm piperidine ring integrity and propyl side-chain placement via 1^1H and 13^{13}C NMR shifts (e.g., δ 1.2–1.6 ppm for propyl protons) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 210–230 nm .
  • X-ray Diffraction : Resolve stereochemistry and salt formation (hydrochloride coordination) .

Q. What are the stability profiles of 2-propylpiperidine-2-carboxylic acid hydrochloride under varying storage conditions?

  • Methodological Answer : Stability depends on temperature, humidity, and light exposure:
  • Short-Term Storage : Store at 2–8°C in airtight, amber vials to prevent hygroscopic degradation .
  • Long-Term Stability : Avoid temperatures >25°C; prolonged storage can lead to decomposition into propylamine derivatives or release of HCl gas .
  • Compatibility : Separate from oxidizing agents (e.g., peroxides) to avoid exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for 2-propylpiperidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Systematic approaches include:
  • Conducting solubility assays in buffered solutions (pH 1–7) to mimic physiological conditions .
  • Using dynamic light scattering (DLS) to detect micelle formation in aqueous media, which may falsely indicate solubility .
  • Cross-validate data with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Q. What experimental design principles apply when studying the compound’s degradation pathways?

  • Methodological Answer : Use accelerated stability studies and LC-MS to identify degradation products:
  • Stress Testing : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions .
  • Degradation Markers : Monitor for CO2_2, HCl gas (via FTIR), and propylamine byproducts (via GC-MS) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Integrate quantum mechanics (QM) and molecular dynamics (MD) simulations:
  • QM : Calculate electron density maps to identify reactive sites for functionalization (e.g., piperidine nitrogen or carboxylate group) .
  • MD : Simulate ligand-receptor binding (e.g., neurotransmitter transporters) to prioritize derivatives with higher binding affinity .
  • ADMET Prediction : Use tools like SwissADME to filter candidates with unfavorable pharmacokinetic profiles .

Key Considerations for Researchers

  • Safety Protocols : Always use fume hoods and personal protective equipment (PPE) due to HCl gas release during decomposition .
  • Data Validation : Cross-reference experimental results with computational models to mitigate reproducibility issues .
  • Ethical Compliance : Adhere to institutional guidelines for disposal of hazardous degradation byproducts .

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